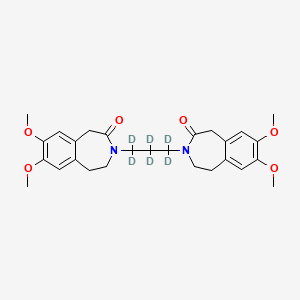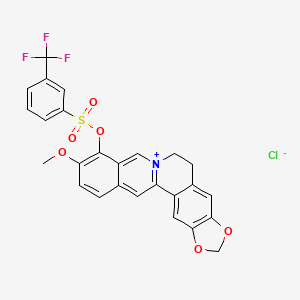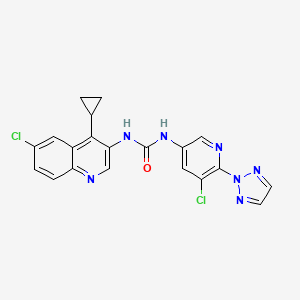
Malt1-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malt1-IN-8 is a small molecule inhibitor specifically designed to target mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa B (NF-κB) signaling pathways, which are essential for immune responses and inflammation . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Malt1-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different pharmacological properties.
Substitution: Substitution reactions are used to modify the functional groups on the core structure, enhancing its activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of MALT1 in biochemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Mechanism of Action
Malt1-IN-8 exerts its effects by inhibiting the proteolytic activity of MALT1. MALT1 is a key component of the CARMA1-BCL10-MALT1 (CBM) signalosome complex, which activates NF-κB signaling. By inhibiting MALT1, this compound disrupts the activation of NF-κB, leading to reduced expression of pro-inflammatory cytokines and other downstream effects . This mechanism makes this compound a promising candidate for treating diseases characterized by excessive NF-κB activation .
Comparison with Similar Compounds
Similar Compounds
SGR-1505: Another potent MALT1 inhibitor with similar therapeutic potential.
Mepazine: A phenothiazine compound used as a MALT1 tool compound.
Thioridazine: Closely related to mepazine and used in similar research applications.
Uniqueness of Malt1-IN-8
This compound is unique due to its high selectivity and potency in inhibiting MALT1. It has shown promising results in preclinical studies, demonstrating significant anti-tumor activity and potential for treating autoimmune diseases . Its unique chemical structure and mechanism of action distinguish it from other MALT1 inhibitors .
Properties
Molecular Formula |
C20H15Cl2N7O |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-(6-chloro-4-cyclopropylquinolin-3-yl)-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea |
InChI |
InChI=1S/C20H15Cl2N7O/c21-12-3-4-16-14(7-12)18(11-1-2-11)17(10-23-16)28-20(30)27-13-8-15(22)19(24-9-13)29-25-5-6-26-29/h3-11H,1-2H2,(H2,27,28,30) |
InChI Key |
JROMLJWGZZEFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=C(C=CC3=NC=C2NC(=O)NC4=CC(=C(N=C4)N5N=CC=N5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


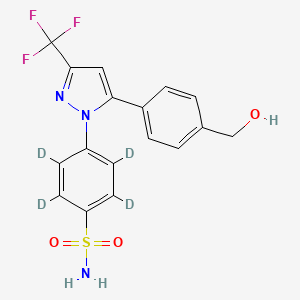



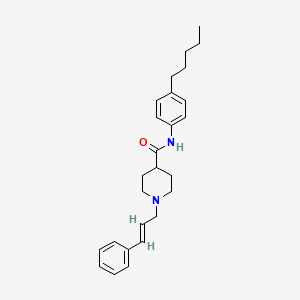
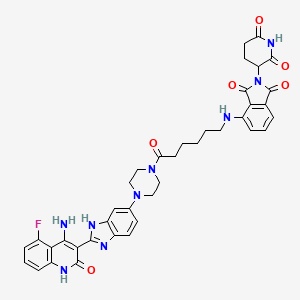
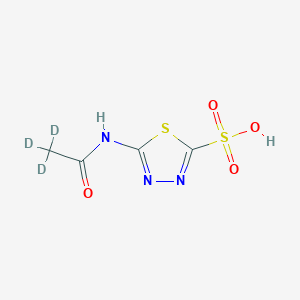
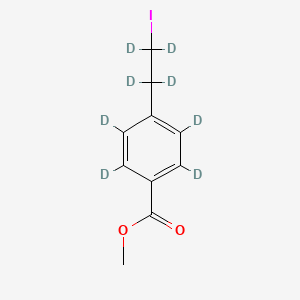
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

